Welcome to the BenchChem Online Store!
molecular formula C6H8ClNO2 B1610376 1-Piperidinecarbonyl chloride, 4-oxo- CAS No. 206182-51-6

1-Piperidinecarbonyl chloride, 4-oxo-

Cat. No. B1610376
M. Wt: 161.58 g/mol
InChI Key: RGTHYSAQQJPLTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07947692B2

Procedure details

A solution of triphosgene (2.84 g, 9.6 mmol) in methylene chloride (100 mL) at 0° C. was treated with a solution of 1-benzyl-piperidin-4-one (6.0 g, 31.7 mmol) in methylene chloride (100 mL). The reaction mixture was allowed to warm to 25° C. and was stirred at 25° C. overnight. At this time, the mixture was concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 230-400 mesh, gradient elution 60/40 ethyl acetate/hexanes) afforded 4-oxo-piperidine-1-carbonyl chloride (3.9 g, 76%) as a brown oil. The NMR spectrum obtained on the sample is compatible with its structure.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC(Cl)(OC(=O)[O:6][C:7]([Cl:10])(Cl)Cl)Cl.C([N:20]1[CH2:25][CH2:24][C:23](=[O:26])[CH2:22][CH2:21]1)C1C=CC=CC=1>C(Cl)Cl>[O:26]=[C:23]1[CH2:24][CH2:25][N:20]([C:7]([Cl:10])=[O:6])[CH2:21][CH2:22]1

Inputs

Step One
Name
Quantity
2.84 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
At this time, the mixture was concentrated in vacuo
WASH
Type
WASH
Details
Flash chromatography (Merck Silica gel 60, 230-400 mesh, gradient elution 60/40 ethyl acetate/hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1CCN(CC1)C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 251.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.